Sarcosine-d3: A Technical Guide for Researchers
Sarcosine-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sarcosine-d3, the deuterated form of sarcosine (N-methylglycine), serves as a critical tool in biomedical and pharmaceutical research. Its unique properties as a stable isotope-labeled internal standard have made it indispensable for accurate quantification of endogenous sarcosine in various biological matrices. This guide provides a comprehensive overview of Sarcosine-d3, its chemical structure, properties, and detailed methodologies for its application in research, particularly in the fields of neuroscience and oncology.
Core Properties and Chemical Structure
Sarcosine-d3 is a synthetic derivative of sarcosine where three hydrogen atoms on the N-methyl group are replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to sarcosine but has a higher molecular weight, allowing for its differentiation in mass spectrometry-based analyses.[3]
The chemical structure of Sarcosine-d3 is presented below:
Caption: Chemical structure of Sarcosine-d3.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 118685-91-9 | [1][2][3] |
| Molecular Formula | C₃H₄D₃NO₂ | [3] |
| Molecular Weight | 92.11 g/mol | [3] |
| Synonyms | N-Methylglycine-d3, N-(Methyl-d3)-glycine | [1][3] |
| Form | Solid | [3] |
| Melting Point | 208-212 °C | [3] |
| Isotopic Purity | ≥98% | [4] |
| Storage Temperature | -20°C | [4] |
Applications in Research
Sarcosine-d3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise measurement of sarcosine levels in biological samples.[1] This is crucial in studies investigating the role of sarcosine in various physiological and pathological processes.
Schizophrenia Research
Sarcosine is investigated as a potential adjunctive therapy for schizophrenia. It acts as a glycine transporter 1 (GlyT1) inhibitor, thereby increasing the synaptic concentration of glycine, which in turn modulates the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic hypothesis of schizophrenia.[1][5][6][7] Clinical trials have explored the efficacy of sarcosine in improving the negative and cognitive symptoms of schizophrenia.[4][8][9][10]
Caption: Sarcosine's mechanism of action in schizophrenia.
Neuroprotection Research
Emerging research suggests a neuroprotective role for sarcosine. Studies have investigated its potential to protect against neurotoxicity in models of neurodegenerative diseases like Alzheimer's.[6][11] The proposed mechanism involves the modulation of NMDA receptor function and protection against excitotoxicity.
Experimental Protocols
Quantitative Analysis of Sarcosine in Urine by LC-MS/MS
This protocol describes the use of Sarcosine-d3 as an internal standard for the quantification of sarcosine in human urine samples.
Materials:
-
Sarcosine and Sarcosine-d3 standards
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Urine samples
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Centrifuge tubes (1.5 mL)
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Syringe filters (0.22 µm)
-
LC-MS/MS system (e.g., Agilent 6210 MSD TOF Mass Spectrometer)
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Cogent Diamond Hydride™ column (2.1 x 150 mm, 4 µm)[12]
Procedure:
-
Preparation of Standards and Internal Standard:
-
Prepare stock solutions of sarcosine and Sarcosine-d3 (1 mg/mL) in ultrapure water.
-
Prepare a series of calibration standards by serially diluting the sarcosine stock solution.
-
Prepare a working internal standard solution of Sarcosine-d3 (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
To 100 µL of urine, add 10 µL of the Sarcosine-d3 internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis: [12]
-
LC Conditions:
-
Column: Cogent Diamond Hydride™, 4µm, 100Å
-
Mobile Phase A: 50% Isopropyl Alcohol / 50% DI Water / 0.1% Acetic Acid
-
Mobile Phase B: 97% Acetonitrile / 3% DI Water / 0.1% Acetic Acid
-
Gradient: 75% B (0-3 min), 65% B (4-5 min), 20% B (10 min), 75% B (12 min)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 50°C
-
-
MS Conditions (ESI-POS):
-
Monitor the transitions for sarcosine and Sarcosine-d3 (specific m/z values will depend on the instrument and adducts formed).
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of sarcosine to Sarcosine-d3 against the concentration of the calibration standards.
-
Determine the concentration of sarcosine in the urine samples from the calibration curve.
-
Caption: Workflow for LC-MS/MS quantification of sarcosine.
In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of sarcosine against aluminum-induced neurotoxicity in SH-SY5Y neuroblastoma cells.[3][13]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Sarcosine
-
Aluminum chloride (AlCl₃)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in complete medium.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare different concentrations of sarcosine in culture medium.
-
Prepare a solution of AlCl₃ to induce neurotoxicity (e.g., 100 µM).
-
Aspirate the old medium from the wells and treat the cells as follows:
-
Control group: Fresh medium only.
-
Toxin group: Medium containing AlCl₃.
-
Treatment groups: Medium containing AlCl₃ and different concentrations of sarcosine.
-
-
Incubate the plates for 24 hours.
-
-
MTT Assay for Cell Viability:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Compare the viability of the treatment groups to the toxin group to determine the neuroprotective effect of sarcosine.
-
Caption: Workflow for the in vitro neuroprotection assay.
Conclusion
Sarcosine-d3 is a vital tool for researchers in various fields. Its primary application as an internal standard enables the accurate quantification of endogenous sarcosine, which is crucial for understanding its role in health and disease. The detailed protocols provided in this guide offer a starting point for researchers looking to incorporate Sarcosine-d3 into their experimental workflows for studies related to schizophrenia, neuroprotection, and other areas where sarcosine metabolism is of interest. The continued use of this stable isotope-labeled compound will undoubtedly contribute to further advancements in our understanding of human biology and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarcosine as an add-on treatment to antipsychotic medication for people with schizophrenia: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sarcosine or D-serine add-on treatment for acute exacerbation of schizophrenia: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and cognitive effect of sarcosine (N-methylglycine) in patients with schizophrenia: A systematic review and meta-analysis of double-blind randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mtc-usa.com [mtc-usa.com]
- 13. researchgate.net [researchgate.net]
